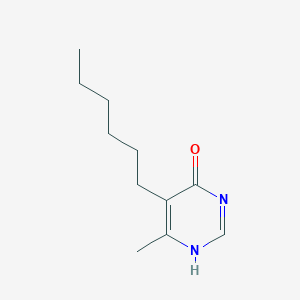

5-Hexyl-6-methyl-4-pyrimidinol

Description

Contextualization of Pyrimidinol Scaffolds in Heterocyclic Compound Research

Heterocyclic compounds, which feature rings containing atoms of at least two different elements, are of immense importance in chemistry and biology. semanticscholar.org Among these, the pyrimidine (B1678525) scaffold, a six-membered ring with two nitrogen atoms at positions 1 and 3, is particularly significant. nih.gov Pyrimidines are fundamental components of life, forming the basis for nucleobases such as cytosine, thymine, and uracil (B121893) in DNA and RNA. wikipedia.orgumich.edu

The pyrimidinol scaffold, a pyrimidine ring bearing a hydroxyl group, is a "privileged" structure in medicinal chemistry. semanticscholar.orgbeilstein-journals.org This is due to its wide occurrence in biologically active compounds and its ability to serve as a versatile pharmacophore for developing therapeutic agents. semanticscholar.orggsconlinepress.com The hydroxyl group can participate in hydrogen bonding, a key interaction with biological targets like enzymes and receptors. vulcanchem.com The structural diversity achievable with pyrimidine scaffolds allows for the development of compounds with a wide array of biological activities. nih.gov Researchers have successfully developed pyrimidine-based drugs for various diseases, highlighting the therapeutic potential inherent in this class of compounds. nih.gov

Overview of the Chemical and Structural Features of 5-Hexyl-6-methyl-4-pyrimidinol as a Research Target

This compound is a distinct molecule defined by its specific substitution pattern on the pyrimidine ring. Its structure consists of a pyrimidine core with a hexyl group attached at position 5, a methyl group at position 6, and a hydroxyl group at position 4. The presence of the hydroxyl group means it can exist in tautomeric forms, in this case, as 5-hexyl-6-methyl-1H-pyrimidin-4-one. uni.lu

The key structural features that make it an interesting research target are:

The Pyrimidinol Core : Provides the foundational heterocyclic structure known for its biological relevance. semanticscholar.orgnih.gov

The 5-Hexyl Group : This long alkyl chain significantly increases the lipophilicity (fat-solubility) of the molecule compared to simpler pyrimidinols. This could influence its solubility and ability to permeate biological membranes. vulcanchem.com

The 6-Methyl Group : A small alkyl substituent that can influence the electronic environment of the ring and its steric profile.

The 4-Hydroxyl Group : This group allows for tautomerism and is a key site for hydrogen bonding, which is often crucial for biological activity. vulcanchem.com

Below is a table summarizing the key chemical identifiers and predicted properties for this compound.

| Property | Value |

| Molecular Formula | C11H18N2O |

| Monoisotopic Mass | 194.1419 Da |

| InChI | InChI=1S/C11H18N2O/c1-3-4-5-6-7-10-9(2)12-8-13-11(10)14/h8H,3-7H2,1-2H3,(H,12,13,14) |

| InChIKey | MCTGQFTYMMFWLE-UHFFFAOYSA-N |

| SMILES | CCCCCCC1=C(N=CNC1=O)C |

| Predicted XlogP | 2.6 |

| Data sourced from PubChem CID 135854968. uni.lu |

Academic Rationale and Research Gaps in Investigating Novel Pyrimidinol Derivatives

The primary academic rationale for investigating a novel compound like this compound stems from the vast potential of the pyrimidine scaffold. gsconlinepress.com However, a significant research gap exists specifically for this molecule, as there is a notable lack of published literature detailing its synthesis, characterization, or biological activity. uni.lu

This absence of data presents clear opportunities for future research:

Synthesis : There is a need to establish specific and efficient synthetic routes to produce this compound. General methods for pyrimidine synthesis, such as the condensation of β-dicarbonyl compounds with amidines, could be adapted for this purpose. wikipedia.org

Physicochemical Characterization : Detailed analysis of its physical and chemical properties, such as melting point, boiling point, and spectral data, is required. This foundational data is currently unavailable. vulcanchem.com

Biological Screening : Given the broad biological activities of other pyrimidinol derivatives, screening this compound for various effects (e.g., anticancer, antimicrobial) is a logical next step. nih.govresearchgate.net The specific substitutions on this molecule may confer unique activities not seen in other analogues. vulcanchem.com

Investigating these areas would fill the current knowledge void and could uncover novel applications for this specific pyrimidinol derivative.

Historical Development of Pyrimidine-Based Research Paradigms

The study of pyrimidines has a rich history that has evolved significantly over time.

Early Discoveries : Although pyrimidine derivatives like alloxan (B1665706) were known in the early 19th century, the systematic study began in earnest in 1884 with Pinner, who synthesized derivatives and coined the term "pyrimidin" in 1885. wikipedia.orgumich.edu The parent compound, pyrimidine, was first prepared in 1900 by Gabriel and Colman. wikipedia.org

Biological Significance : The discovery of pyrimidines as essential components of nucleic acids by researchers like Albrecht Kossel was a major milestone that connected heterocyclic chemistry with the emerging field of biochemistry. semanticscholar.orgstudysmarter.co.uk

Synthesis Evolution : The principal synthesis method involves the cyclization of β-dicarbonyl compounds with N-C-N compounds (like amidines, urea, or guanidine). wikipedia.org The Biginelli reaction is another classic and widely used multicomponent reaction for preparing pyrimidine derivatives. wikipedia.org Over the years, numerous other methods have been developed, reflecting a continuous effort to create more efficient and diverse synthetic pathways. growingscience.comresearchgate.net

Modern Research : Contemporary research focuses on leveraging the pyrimidine scaffold to develop new therapeutic agents. gsconlinepress.comnih.gov Advances in synthetic chemistry allow for the creation of large libraries of pyrimidine derivatives for high-throughput screening, accelerating the discovery of new drug candidates. beilstein-journals.orgmdpi.com

This historical progression from fundamental synthesis to targeted drug design underscores the enduring importance of the pyrimidine framework in scientific research.

Structure

2D Structure

3D Structure

Properties

CAS No. |

103980-65-0 |

|---|---|

Molecular Formula |

C11H18N2O |

Molecular Weight |

194.27 g/mol |

IUPAC Name |

5-hexyl-4-methyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C11H18N2O/c1-3-4-5-6-7-10-9(2)12-8-13-11(10)14/h8H,3-7H2,1-2H3,(H,12,13,14) |

InChI Key |

MCTGQFTYMMFWLE-UHFFFAOYSA-N |

SMILES |

CCCCCCC1=C(N=CNC1=O)C |

Isomeric SMILES |

CCCCCCC1=C(NC=NC1=O)C |

Canonical SMILES |

CCCCCCC1=C(NC=NC1=O)C |

Synonyms |

5-hexyl-6-methyl-1H-pyrimidin-4-one |

Origin of Product |

United States |

Synthetic Methodologies for 5 Hexyl 6 Methyl 4 Pyrimidinol and Its Analogues

Established Synthetic Routes to Substituted 4-Pyrimidinols

The synthesis of the 4-pyrimidinol core is predominantly achieved through the cyclocondensation of a 1,3-dicarbonyl compound with an amidine, a method historically known as the Pinner pyrimidine (B1678525) synthesis. slideshare.netslideshare.netmdpi.com This foundational reaction involves the condensation of a β-keto ester or a related 1,3-dielectrophile with an amidine, which provides the N-C-N fragment necessary to form the heterocyclic ring. wikipedia.org

Key established routes include:

Pinner Synthesis: The most common approach involves reacting a β-keto ester with an amidine hydrochloride. mdpi.com The reaction proceeds through nucleophilic attack, dehydration, and cyclization to form the substituted 4-pyrimidinol. The choice of substituents on the starting materials directly dictates the substitution pattern on the final pyrimidine ring. slideshare.net

Thiourea (B124793) Condensation and Desulfurization: An alternative route involves the condensation of a β-keto ester with thiourea to yield a 2-thio-4-pyrimidinol. Subsequent desulfurization, often accomplished using Raney nickel, removes the sulfur atom to afford the desired 4-pyrimidinol. google.com While effective, this method has industrial drawbacks related to the cost and handling of Raney nickel and precludes substitution at the 2-position. google.com

Multicomponent Reactions: Various three-component coupling reactions have been developed. For example, a ZnCl₂-catalyzed reaction of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) can yield 4,5-disubstituted pyrimidines in a single step. organic-chemistry.org

Targeted Synthesis Strategies for 5-Hexyl-6-methyl-4-pyrimidinol

A targeted synthesis for this compound can be strategically designed based on the Pinner reaction. This approach requires two key precursors: formamidine (B1211174), to provide an unsubstituted 2-position, and a specifically substituted β-keto ester, namely ethyl 2-hexyl-3-oxobutanoate .

The proposed synthesis is a two-step process:

Synthesis of the β-Keto Ester Precursor: The required precursor, ethyl 2-hexyl-3-oxobutanoate, can be prepared via the alkylation of a simpler β-keto ester, ethyl acetoacetate (B1235776). This is a standard method for creating substituted β-keto esters. prepchem.comtcd.ie The reaction involves deprotonating ethyl acetoacetate with a suitable base, such as sodium ethoxide, to generate a stabilized enolate anion. This nucleophilic enolate is then reacted with a hexyl halide (e.g., 1-bromohexane) in an Sₙ2 substitution to attach the hexyl group at the α-carbon.

Cyclocondensation to Form the Pyrimidinol Ring: The synthesized ethyl 2-hexyl-3-oxobutanoate is then condensed with formamidine (often used as its hydrochloride salt). The reaction, typically carried out in the presence of a base like sodium ethoxide in ethanol, proceeds via cyclization to yield the target compound, this compound.

Development of Efficient and Scalable Synthetic Procedures for Pyrimidinol Cores

Transitioning from laboratory-scale synthesis to efficient and scalable production is a critical aspect of chemical development. For pyrimidinol cores, research has focused on improving reaction conditions and technologies to enhance yield, reduce reaction times, and simplify purification.

Modern approaches demonstrating scalability include:

Ultrasound-Promoted Synthesis: The use of ultrasound irradiation has been shown to significantly accelerate the cyclocondensation of β-keto esters and amidines. organic-chemistry.orgorganic-chemistry.org Reactions performed in water under ultrasound can be completed in minutes with excellent yields, offering a versatile and scalable alternative to conventional heating methods. organic-chemistry.org

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to improved consistency and safety for large-scale production. While not specifically detailed for this compound, this technology is widely applied for the industrial synthesis of heterocyclic compounds.

Solid-Phase Synthesis (SPS): For the creation of libraries of pyrimidine derivatives, solid-phase synthesis offers advantages in purification and automation. acs.org In this method, one of the reactants is attached to a polymer support, and subsequent reactions are carried out, with excess reagents and byproducts being washed away before the final product is cleaved from the support.

Approaches to the Derivatization of this compound

The this compound scaffold possesses several sites amenable to derivatization, allowing for the synthesis of a wide range of analogues for structure-activity relationship studies. The 4-hydroxyl group is a particularly versatile handle for modification.

A powerful and widely used derivatization strategy involves a two-step sequence: mdpi.comorganic-chemistry.org

Activation of the Hydroxyl Group: The 4-hydroxyl group can be converted into a better leaving group. A common method is tosylation, reacting the pyrimidinol with tosyl chloride (p-toluenesulfonyl chloride) in the presence of a base to form a 4-pyrimidyl tosylate. organic-chemistry.org

Cross-Coupling Reactions: The resulting 4-pyrimidyl tosylate serves as an excellent electrophile in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. organic-chemistry.orgorganic-chemistry.org This allows for the introduction of a diverse range of aryl or heteroaryl substituents at the 4-position of the pyrimidine ring by coupling with various boronic acids.

Other derivatization methods can target different functional groups for analytical or synthetic purposes, including silylation, acylation, or alkylation of the hydroxyl group or ring nitrogen atoms. nih.govlibretexts.org

Application of Green Chemistry Principles in Pyrimidinol Synthesis

Traditional methods for pyrimidine synthesis often rely on hazardous solvents and reagents. rasayanjournal.co.in Modern synthetic chemistry emphasizes the use of green chemistry principles to create more sustainable, efficient, and environmentally benign processes. benthamdirect.combenthamdirect.com Several green techniques have been successfully applied to the synthesis of pyrimidine derivatives. nih.gov

Key green chemistry approaches include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and often increase product yields by enabling rapid and uniform heating. rasayanjournal.co.innih.gov

Ultrasound-Assisted Synthesis: As mentioned previously, sonication is an energy-efficient method that promotes reactions, often under milder conditions and in greener solvents like water. organic-chemistry.orgrasayanjournal.co.in

Use of Green Solvents and Catalysts: Replacing volatile organic compounds (VOCs) with safer solvents like water or ionic liquids, or using recyclable and non-toxic catalysts, significantly reduces the environmental impact of the synthesis. rasayanjournal.co.innih.gov

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single pot to form the final product, which improves atom economy and reduces waste by eliminating the need to isolate intermediates. rasayanjournal.co.in

Solvent-Free Reactions: Performing reactions without a solvent (neat) or using mechanical methods like ball milling can minimize waste and simplify product workup. rasayanjournal.co.in

Interactive Table: Green Chemistry Techniques in Pyrimidine Synthesis

| Technique | Description | Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave radiation for rapid heating. | Faster reaction rates, higher yields, easier work-up. | nih.gov |

| Ultrasound-Assisted Synthesis | Application of ultrasonic waves to induce chemical reactions. | Shorter reaction times, improved purity, use of green solvents (e.g., water). | organic-chemistry.org |

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a one-pot reaction. | High atom economy, reduced waste, operational simplicity. | rasayanjournal.co.in |

| Solvent-Free/Ball Milling | Reactions conducted without solvent or by mechanical grinding. | Reduced environmental impact, clean reactions, simple separation. | rasayanjournal.co.in |

| Green Catalysts/Solvents | Use of non-toxic, recyclable catalysts and environmentally benign solvents like water. | Reduced toxicity and waste, improved sustainability. | nih.gov |

Structure Activity Relationship Sar Studies of 5 Hexyl 6 Methyl 4 Pyrimidinol Derivatives

Rational Design Principles for Modifying the 5-Hexyl-6-methyl-4-pyrimidinol Scaffold

The rational design of derivatives of this compound is grounded in established medicinal chemistry principles. A primary strategy involves the strategic modification of the pyrimidine (B1678525) ring, a versatile scaffold present in numerous biologically active molecules. researchgate.net Key considerations include the introduction of various substituents at different positions of the pyrimidine core to modulate pharmacokinetic and pharmacodynamic properties.

One common approach is the alteration of the alkyl groups at the 5 and 6 positions. For instance, the hexyl group at position 5 contributes to the lipophilicity of the molecule, which can influence membrane permeability and interaction with hydrophobic pockets of target proteins. Modifications to this chain, such as altering its length or introducing branching or unsaturation, can fine-tune these properties. Similarly, the methyl group at position 6 can be replaced with other small alkyl or functional groups to probe the steric and electronic requirements of the binding site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrimidinol Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. scirp.orgnih.gov This approach is instrumental in understanding the physicochemical properties that govern the activity of pyrimidinol derivatives and in predicting the potency of novel, unsynthesized analogs. scirp.org

For a series of pyrimidinol compounds, a QSAR study typically involves the calculation of a wide range of molecular descriptors. These descriptors can be classified into several categories, including:

Electronic descriptors: These quantify the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO).

Steric descriptors: These describe the size and shape of the molecule, including molecular weight, volume, and surface area.

Hydrophobic descriptors: These relate to the lipophilicity of the compound, with LogP (the logarithm of the partition coefficient between octanol (B41247) and water) being a common example.

Topological descriptors: These are numerical indices derived from the 2D representation of the molecule, capturing information about branching and connectivity.

Once these descriptors are calculated for a set of pyrimidinol derivatives with known biological activities, statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Artificial Neural Networks (ANN) are employed to build the QSAR model. nih.gov The quality of a QSAR model is assessed using various statistical parameters, including the coefficient of determination (R²), which indicates the proportion of variance in the biological activity that is predictable from the descriptors, and the cross-validated R² (Q²), which measures the predictive power of the model. nih.gov A robust and validated QSAR model can then be used to screen virtual libraries of pyrimidinol derivatives, prioritizing the synthesis and testing of compounds with the highest predicted activity. nih.gov

Table 1: Example QSAR Model Parameters for a Hypothetical Pyrimidinol Series

| Model | R² | Q² | Root Mean Square Error (RMSE) |

|---|---|---|---|

| MLR | 0.889 | 0.854 | 0.25 |

| ANN | 0.998 | 0.972 | 0.08 |

Elucidation of Positional and Substituent Effects on Biological Modulatory Activities

The biological activity of this compound derivatives is highly sensitive to the nature and position of substituents on the pyrimidine ring. Systematic variation of these substituents is a cornerstone of SAR studies, providing insights into the specific interactions between the ligand and its biological target.

Position 5: The hexyl group at this position is a significant determinant of the molecule's hydrophobic character. Studies on related pyrimidine series have shown that modifying the length and branching of this alkyl chain can have a profound impact on activity. For instance, in some series, increasing the chain length up to a certain point enhances activity, likely due to improved hydrophobic interactions with the target, after which further increases may lead to a decrease in potency due to steric hindrance or unfavorable conformational changes. Transposing the C5 alkyl substituent to a nitrogen atom in the pyrimidine ring has been shown to be a strategy to assess the role of this substituent. nih.gov

Position 4: The 4-pyrimidinol group is a key pharmacophoric feature. The hydroxyl group can act as both a hydrogen bond donor and acceptor. Its acidity and hydrogen bonding potential can be modulated by the electronic effects of other substituents on the ring. For example, electron-withdrawing groups can increase the acidity of the hydroxyl group, which may alter its interaction with the target.

Other Positions: Introduction of substituents at other positions, such as position 2, can also lead to significant changes in activity. For example, the introduction of a phenyl group or other aromatic systems at C2 can introduce potential for pi-pi stacking interactions. Modifications to a secondary amine at this position, such as N-methylation, have been shown to result in less active compounds in some series. acs.org

Table 2: Hypothetical SAR Data for this compound Derivatives

| Compound | Modification | Relative Activity |

|---|---|---|

| Parent | This compound | 1.0 |

| Analog 1 | 5-Butyl-6-methyl-4-pyrimidinol | 0.7 |

| Analog 2 | 5-Hexyl-6-ethyl-4-pyrimidinol | 0.9 |

| Analog 3 | 5-Hexyl-6-methyl-4-methoxypyrimidine | 0.3 |

Conformational Analysis of this compound and its Analogues and their Biological Implications

The three-dimensional conformation of a molecule is critical to its biological activity, as it dictates how the molecule fits into the binding site of its target. Conformational analysis of this compound and its analogs aims to identify the preferred spatial arrangement of the atoms and to understand how this is influenced by substituent changes.

A key conformational feature of the pyrimidinol scaffold is the potential for rotation around the single bonds connecting the substituents to the pyrimidine ring. The hexyl chain at position 5, for example, is flexible and can adopt numerous conformations. The lowest energy conformation, and the ensemble of accessible conformations, will determine the effective shape of the molecule and its ability to interact with a receptor.

Furthermore, the pyrimidine ring itself is not perfectly planar, and slight puckering can occur. The nature of the substituents can influence the degree of this puckering. Semi-empirical quantum mechanical calculations can be used to model these conformational preferences and to understand how factors like the nature of the 5-substituent influence the rotational freedom of other groups on the ring. researchgate.net

The tautomerism between the 4-pyrimidinol and the 4(3H)-pyrimidinone forms is a significant conformational consideration. rsc.org The ratio of these tautomers can be influenced by substituents and the solvent environment. nih.gov Since the two tautomers have different hydrogen bonding patterns and shapes, their relative populations can have a direct impact on biological activity. For example, the pyrimidin-4-ol tautomer has a hydroxyl group that can act as a hydrogen bond donor, while the pyrimidin-4-one tautomer has a carbonyl group that is a hydrogen bond acceptor.

Chemoinformatic Approaches to Pyrimidinol Library Design

Chemoinformatics provides a suite of computational tools that are invaluable for the design of focused libraries of pyrimidinol derivatives with a high probability of containing active compounds. nih.gov These approaches leverage our understanding of SAR and QSAR to explore a vast chemical space efficiently.

One key chemoinformatic strategy is virtual screening , which involves the computational screening of large compound databases to identify molecules that are predicted to be active against a specific target. scirp.org This can be done through ligand-based methods, such as similarity searching, where new compounds are sought that are structurally similar to known active pyrimidinols. scirp.org Alternatively, structure-based virtual screening uses the 3D structure of the biological target to dock potential ligands and predict their binding affinity.

Diversity-oriented library design is another important chemoinformatic approach. scirp.org Instead of focusing solely on compounds similar to known actives, this strategy aims to create a library of pyrimidinols that covers a wide range of chemical space. This is achieved by systematically varying substituents and core scaffolds to maximize structural diversity. This increases the chances of discovering novel chemotypes with unique biological activities.

Chemoinformatic tools are also used to predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of designed pyrimidinol derivatives. tandfonline.com By filtering out compounds with predicted poor pharmacokinetic profiles or potential toxicity issues early in the discovery process, resources can be focused on the most promising candidates.

In Vitro Biological Activity of 5 Hexyl 6 Methyl 4 Pyrimidinol and Its Derivatives

Screening Methodologies for Anti-Proliferative Effects in Established Cell Lines

The anti-proliferative activity of pyrimidine (B1678525) derivatives is commonly evaluated using a panel of established human cancer cell lines. A series of 2,5-diamino-4-pyrimidinol derivatives have been synthesized and assessed for their potential to inhibit tumor growth. One notable compound from this series, 6e , demonstrated significant broad-spectrum anti-proliferative effects across various cancer types. It inhibited the growth of hematological, non-small cell lung cancer (NSCLC), colon, central nervous system (CNS), melanoma, ovarian, renal, prostate, and breast cancer cells by 84.1%, 52.79%, 72.15%, 66.34%, 66.48%, 51.55%, 55.95%, 61.85%, and 60.87%, respectively. Furthermore, this compound yielded an IC₅₀ value of 1.97 µM against M-NFS-60 cells.

Similarly, a series of pyrimido[5,4-c]quinoline-4-(3H)-one derivatives were synthesized and evaluated for their in vitro anti-proliferative activities against six human cancer cell lines. While most of these derivatives showed moderate tumor growth inhibitory activities, compound 7e emerged as a particularly active member. It displayed significant activity against KB (IC₅₀: 4.9 μM), CNE2 (IC₅₀: 13.8 μM), MGC-803 (IC₅₀: 4.8 μM), GLC-82 (IC₅₀: 7.88 μM), MDA-MB-453 (IC₅₀: 18.2 μM), and MCF-7 (IC₅₀: 10.1 μM) cell lines.

In another study, novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates were prepared and tested against human and mouse cell lines. Compound 2 from this series showed the best anti-proliferative effect against the MCF-7 cell line with an IC₅₀ of 4.3 ± 0.11 µg/mL (0.013 µM).

| Compound/Derivative Class | Cell Line(s) | Key Findings |

| 2,5-diamino-4-pyrimidinol derivative (6e) | Hematological, NSCLC, Colon, CNS, Melanoma, Ovarian, Renal, Prostate, Breast | Broad-spectrum inhibition (51.55% - 84.1%). |

| Pyrimido[5,4-c]quinoline-4-(3H)-one derivative (7e) | KB, CNE2, MGC-803, GLC-82, MDA-MB-453, MCF-7 | Significant activity with IC₅₀ values ranging from 4.8 μM to 18.2 μM. |

| 4-amino-thieno[2,3-d]pyrimidine-6-carboxylate (2) | MCF-7 | Potent anti-proliferative effect with an IC₅₀ of 4.3 ± 0.11 µg/mL. |

Evaluation of Antimicrobial Activity Against Laboratory Strains

The antimicrobial potential of pyrimidinol and related pyrimidine derivatives is typically assessed against a panel of standard laboratory strains of bacteria and fungi. For instance, some substituted benzylidenehydrazinylpyridinium derivatives have been screened for antibacterial and antifungal activities using the microdilution method against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans. The results indicated that compounds with a 3-phenylpropyl chain exhibited the highest antimicrobial activity against Staphylococcus aureus. Specifically, compounds 2d, 3d, and 4d were found to be as effective against Staphylococcus aureus as the standard drug ceftazidime.

In a different study, a series of nicotinic acid benzylidene hydrazide derivatives were synthesized, and their antimicrobial activity was evaluated. Compounds with nitro (4, 5, and 6 ) and dimethoxy (7 ) substituents were the most active against the tested strains, with some showing antimicrobial activity comparable to standard drugs like fluconazole (B54011) and norfloxacin. Additionally, certain izoxazole-pyridone derivatives demonstrated good antimicrobial activity against S. pneumoniae, B. subtilis, S. epidermidis, E. coli, P. vulgaris, and K. pneumonia.

The synthesis and antimicrobial evaluation of new 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives were also investigated. These studies typically use agar (B569324) diffusion and broth dilution methods to determine the minimum inhibitory concentrations (MICs) against a range of microbial strains.

| Derivative Class | Test Organism(s) | Key Findings |

| Substituted benzylidenehydrazinylpyridinium derivatives (2d, 3d, 4d) | Staphylococcus aureus | Activity comparable to ceftazidime. |

| Nicotinic acid benzylidene hydrazide derivatives (4, 5, 6, 7) | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | Activity comparable to fluconazole and norfloxacin. |

| Izoxazole-pyridone derivatives (89b, 89c) | B. subtilis | Showed double the potency of Ampicillin. |

Assessment of Antiviral Potential in Cell Culture Models

The antiviral activity of pyrimidine derivatives is investigated in vitro using various cell culture models infected with specific viruses. For example, the antiviral activity of pyrimidine conjugates with 7,8-difluoro-3,4-dihydro-3-methyl-2H-benzoxazine was tested against herpes simplex virus type 1 (HSV-1), including an acyclovir-resistant strain, in Vero E6 cells. The study also assessed activity against the influenza A (H1N1) virus in MDCK cell culture.

Another study focused on the green synthesis and antiviral potential of 4-(4-hydroxy-3,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (THPM) against the Newcastle Disease Virus (NDV). The in ovo antiviral activity was assessed using embryonated chicken eggs infected with NDV, and hemagglutination assays were used to measure viral inhibition. THPM showed a 95.77% inhibition rate at a concentration of 10 µg/mL. It is also noted that 2-Amino-5-bromo-6-methyl-4-pyrimidinol (B1493664) has been studied for its interferon-inducing and antiviral properties.

| Compound/Derivative Class | Virus | Cell/System Model | Key Findings |

| Pyrimidine conjugates with 7,8-difluoro-3,4-dihydro-3-methyl-2H-benzoxazine | HSV-1, Influenza A (H1N1) | Vero E6 cells, MDCK cells | Compounds with a linker fragment of n ≥ 5 showed the most interest for anti-herpesvirus activity. |

| 4-(4-hydroxy-3,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (THPM) | Newcastle Disease Virus (NDV) | Embryonated chicken eggs | 95.77% viral inhibition at 10 µg/mL. |

| 2-Amino-5-bromo-6-methyl-4-pyrimidinol | Not specified | Mice | Induced high levels of serum interferon. |

Investigations into Enzyme Inhibition by Pyrimidinol Compounds

Pyrimidinol and its derivatives are investigated for their potential to inhibit various enzymes. For instance, 2,4-Diamino-6-hydroxypyrimidine is a known inhibitor of GTP cyclohydrolase I, a key enzyme in pterin (B48896) biosynthesis. This inhibition can block nitric oxide (NO) production in different cell types.

The inhibitory potency and selectivity of various nitric oxide synthase (NOS) inhibitors have been studied, and a new radioligand, [³H]2-amino-4-picoline, was developed to measure the binding of these compounds to the three human NOS isoenzymes (iNOS, nNOS, and eNOS). The affinity constants (K(D) values) of this radioligand were 59, 111, and 136 nM for iNOS, nNOS, and eNOS, respectively.

In another area, 3-substituted quinazoline-2,4-diones were screened for their in vitro α-amylase and α-glucosidase inhibitory activity. Compounds 3d, 3e, 3g, and 3h showed moderate activity against these enzymes when compared to the drug acarbose. Molecular docking studies suggest that these active compounds interact with the pocket sites of these enzymes.

| Compound/Derivative Class | Target Enzyme | Key Findings |

| 2,4-Diamino-6-hydroxypyrimidine | GTP cyclohydrolase I | Acts as a selective and specific inhibitor. |

| [³H]2-amino-4-picoline (radioligand for NOS inhibitors) | Nitric Oxide Synthase (iNOS, nNOS, eNOS) | Binds with high affinity, allowing for the study of inhibitor binding. |

| 3-substituted quinazoline-2,4-diones (3d, 3e, 3g, 3h) | α-amylase, α-glucosidase | Moderate inhibitory activity compared to acarbose. |

Receptor Binding Studies in Isolated Systems

Receptor binding studies are crucial for understanding the mechanism of action of pyrimidine derivatives. It has been found that certain pyrimidine derivatives exhibit a high affinity for dopamine (B1211576) D3 receptors and a lower affinity for D2 receptors, making them selective D3 ligands.

In another study, docking analyses of eleven new tri- and tetracyclic heterocyclic systems with the GABA(A) receptor were performed. Compounds 3c and 4b were found to bind tightly in the active site of GABA(A) receptors with a free energy of binding (∆G) of -10.0 ± 5 kcal/mol. Compound 4e showed the best affinity for the serotonin (B10506) (SERT) transporter with a ∆G of -11.0 ± 0.54 kcal/mol.

| Compound/Derivative Class | Target Receptor | Key Findings |

| Certain Pyrimidine Derivatives | Dopamine D3 and D2 Receptors | High affinity for D3 receptors and low affinity for D2 receptors. |

| Tri- and tetracyclic heterocyclic systems (3c, 4b) | GABA(A) Receptor | Tight binding in the active site with ∆G of -10.0 ± 5 kcal/mol. |

| Tri- and tetracyclic heterocyclic system (4e) | Serotonin (SERT) Transporter | Best affinity with ∆G of -11.0 ± 0.54 kcal/mol. |

Biological Activity in Non-Mammalian Model Systems (e.g., plant pathogens, insect models)

The biological activity of pyrimidine derivatives extends to non-mammalian systems. Mepanipyrim (B33164), a fungicide, is effective against several plant pathogens. Its metabolism has been studied in the soil fungus Cunninghamella elegans, which is often used as a microbial model for mammalian metabolism. In these studies, the major metabolites of mepanipyrim were identified.

Similarly, the metabolism of the insecticide diazinon (B1670403) was investigated in the free-living soil nematode Panagrellus redivivus and the plant parasitic nematode Bursaphelenchus xylophilus. One of the metabolites identified in Bursaphelenchus xylophilus was pyrimidinol. In the brine shrimp lethality assay, a model for cytotoxicity, the 3-substituted quinazoline-2,4-dione compound 3d exhibited a higher cytotoxic effect than 5-fluorouracil.

| Compound/Derivative | Model System | Key Findings |

| Mepanipyrim | Cunninghamella elegans (soil fungus) | Metabolized into several compounds, providing insight into its environmental fate. |

| Diazinon | Panagrellus redivivus, Bursaphelenchus xylophilus (nematodes) | Metabolized to pyrimidinol in Bursaphelenchus xylophilus. |

| 3-substituted quinazoline-2,4-dione (3d) | Artemia salina (brine shrimp) | Higher cytotoxic effect than 5-fluorouracil. |

Mechanistic Investigations of 5 Hexyl 6 Methyl 4 Pyrimidinol Action

Identification and Characterization of Molecular Targets for 5-Hexyl-6-methyl-4-pyrimidinol

The initial step in understanding the mechanism of action of any bioactive compound is to identify its molecular targets. For this compound, research is focused on identifying specific proteins, enzymes, or receptors with which it interacts. While direct targets of this compound are still under investigation, studies on similar pyrimidine (B1678525) derivatives provide valuable insights.

Pyrimidinol compounds, in general, are known to interact with a variety of molecular targets. For instance, some pyrimidine derivatives act as agonists for receptors like the Smoothened receptor in the hedgehog signaling pathway. reprocell.com Others have been shown to inhibit kinases, which are crucial enzymes in cellular signaling. proteopedia.org The structural features of this compound, including the hexyl and methyl groups, will influence its binding affinity and specificity for its molecular targets.

Putative Molecular Targets Based on Structural Analogs:

| Target Class | Potential Interaction | Significance |

| Kinases | Inhibition or modulation of kinase activity. | Regulation of cell signaling pathways. proteopedia.org |

| G-protein coupled receptors (GPCRs) | Agonist or antagonist activity. | Involvement in a wide range of physiological processes. nonmedpmg.com |

| Nuclear Receptors | Modulation of gene transcription. | Control of metabolism, development, and other cellular functions. nih.gov |

| Enzymes in metabolic pathways | Inhibition or activation of key enzymes. | Alteration of cellular metabolism. |

Elucidation of Cellular Signaling Pathways Modulated by Pyrimidinol Treatment

Once a compound binds to its molecular target, it can trigger a cascade of events known as a cellular signaling pathway. The modulation of these pathways ultimately leads to a cellular response. Research into the effects of this compound on cellular signaling is crucial for understanding its biological effects.

Several key signaling pathways are often implicated in the action of pyrimidine-based compounds. These include:

MAPK/ERK Pathway: This pathway is central to cell proliferation, differentiation, and survival. proteopedia.org Some pyrimidine derivatives have been shown to modulate this pathway. nih.gov

PI3K/Akt Pathway: This pathway is critical for cell growth, metabolism, and survival. nih.gov

NF-κB Pathway: This pathway plays a key role in inflammation and immune responses. nih.gov

Hedgehog Signaling Pathway: As mentioned earlier, some pyrimidinols can activate this pathway, which is important in embryonic development and tissue regeneration. reprocell.com

The specific effects of this compound on these and other pathways are an active area of investigation.

Analysis of Nucleic Acid Interaction and Function Modulation

Some pyrimidine analogs can be incorporated into DNA or RNA, or they can interact with nucleic acids in other ways to modulate their function. The structure of this compound, being a pyrimidine derivative, suggests the possibility of such interactions. researchgate.net

Research in this area would explore whether this compound can:

Intercalate into DNA: This involves the insertion of the molecule between the base pairs of DNA, which can lead to mutations or interfere with DNA replication and transcription.

Act as a nucleoside analog: If metabolized into a nucleoside-like structure, it could be incorporated into DNA or RNA, potentially leading to chain termination or altered protein synthesis.

Influence DNA repair mechanisms: Some compounds can affect the activity of enzymes involved in DNA repair, such as O-6-methylguanine-DNA methyltransferase (MGMT). genecards.org

Proteomic and Transcriptomic Profiling in Response to Pyrimidinol Exposure in Cellular Models

To gain a comprehensive understanding of the cellular response to this compound, researchers employ high-throughput techniques like proteomics and transcriptomics.

Transcriptomic Profiling: This involves analyzing the complete set of RNA transcripts (the transcriptome) in a cell at a given time. By comparing the transcriptome of cells treated with this compound to untreated cells, researchers can identify which genes are up- or down-regulated. This provides clues about the cellular pathways that are affected by the compound. nih.govdovepress.com

Proteomic Profiling: This involves the large-scale study of proteins (the proteome). nih.gov Activity-based proteomic profiling can be used to identify the specific enzymes that are active under certain conditions and how their activity is affected by a compound. nih.gov This can help to pinpoint the direct molecular targets of this compound and the downstream effects on protein expression. rsc.org

Hypothetical Data from a Proteomic/Transcriptomic Study:

| Gene/Protein | Fold Change (Treated vs. Control) | Associated Pathway |

| Cyclin D1 | -2.5 | Cell Cycle |

| BAX | +3.0 | Apoptosis |

| IL-6 | -4.2 | Inflammation |

| VEGFA | +2.8 | Angiogenesis |

This table represents hypothetical data to illustrate the type of information that can be obtained from such studies.

Studies on Cellular Uptake, Distribution, and Subcellular Localization in In Vitro Systems

For a compound to exert its biological effects, it must first be taken up by cells and reach its subcellular site of action. Studies on the cellular uptake, distribution, and subcellular localization of this compound are therefore essential.

These studies typically involve:

Cellular Uptake Assays: Measuring the rate and extent to which the compound enters the cell. This can be influenced by factors such as the compound's lipophilicity, which is likely enhanced by the hexyl group.

Subcellular Fractionation: Separating the different organelles of the cell (e.g., nucleus, mitochondria, cytoplasm) after treatment with the compound to determine where it accumulates. researchgate.net

Fluorescence Microscopy: If the compound is fluorescent or can be tagged with a fluorescent marker, its localization within the cell can be visualized directly.

Computational Chemistry and Molecular Modeling of 5 Hexyl 6 Methyl 4 Pyrimidinol

Quantum Chemical Calculations of Electronic Structure and Reactivity of the Pyrimidinol Core

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of the pyrimidinol core. nih.gov These calculations provide a detailed understanding of the molecule's geometry, vibrational frequencies, and electronic distribution.

Studies on related pyrimidinol derivatives, such as 2-amino-4-methoxy-6-methylpyrimidine (B1269087) (AMMP) and 2-amino-5-bromo-6-methyl-4-pyrimidinol (B1493664) (ABMP), have utilized DFT with the 6-311++G(**) basis set to optimize molecular geometries and predict vibrational spectra (FTIR and FT-Raman). nih.gov The calculated frequencies, when scaled, show good agreement with experimental data. nih.gov Such studies also involve the calculation of nuclear magnetic resonance (NMR) chemical shifts using the gauge-independent atomic orbital (GIAO) method, which align well with experimental observations. nih.gov

A key aspect of these quantum chemical studies is the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO gap are crucial in predicting a molecule's reactivity and kinetic stability. For instance, calculations on AMMP and ABMP have shown that charge transfer occurs within the molecules. nih.gov The stability of pyrimidinol derivatives, arising from hyperconjugative interactions and charge delocalization, can be further analyzed using Natural Bond Orbital (NBO) analysis. nih.govresearchgate.net This method provides insights into the electron density in antibonding orbitals and the stabilization energies associated with intramolecular interactions. nih.gov

Furthermore, quantum chemical calculations can determine the relative stability of tautomeric forms. For example, calculations have shown that the pyrimidone form is more stable than the pyrimidinol tautomer in some systems. metu.edu.tr These theoretical investigations are crucial for understanding the intrinsic properties of the pyrimidinol scaffold and guiding the design of new derivatives with desired electronic characteristics. rsc.orgresearchgate.net

Molecular Docking and Dynamics Simulations for Predicting Target Binding

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a ligand, such as a pyrimidinol derivative, might bind to a biological target, typically a protein. remedypublications.comnih.govnih.gov These methods are essential in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. remedypublications.comresearchgate.net

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.govmdpi.com For instance, in a study of pyrimidine (B1678525) derivatives as potential antimicrobial agents, molecular docking was used to examine the interaction between the compounds and their target enzymes. researchgate.net The results indicated that some derivatives had stronger interactions with the target than the standard compound, ciprofloxacin. researchgate.net Similarly, docking studies on pyrimidine derivatives targeting human cyclin-dependent kinase 2 have revealed compounds with significant binding energies. nih.gov

Following docking, molecular dynamics simulations can be employed to assess the stability of the ligand-receptor complex over time. nih.govupstate.edu MD simulations provide a dynamic view of the interactions, revealing how the ligand and protein adapt to each other. nih.gov For example, MD simulations of triazole-pyrimidine hybrids have shown stable ligand-receptor interactions, with root-mean-square deviation (RMSD) values indicating stability. vulcanchem.com These simulations can also highlight key interactions, such as hydrogen bonding and π–π stacking, that contribute to binding stability. upstate.eduvulcanchem.com

The process often involves preparing the 3D structures of the ligands and the target protein, followed by docking using software like AutoDock Vina. researchgate.netnih.gov The results are then analyzed to identify the most promising candidates for further investigation. nih.gov

Pharmacophore Modeling and Virtual Screening for Pyrimidinol-Based Scaffolds

Pharmacophore modeling and virtual screening are integral components of modern drug discovery, enabling the rapid identification of potential new drug candidates from large chemical libraries. nih.govplos.orgijfmr.com A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. fiveable.meresearchgate.net

The process begins with the identification of a set of active compounds, which are then used to generate a pharmacophore model. fiveable.me This model can then be used as a 3D query to search databases of chemical compounds, a process known as virtual screening. plos.orgijfmr.comfiveable.me This approach has been successfully applied to pyrimidine-based scaffolds to identify inhibitors for various biological targets. nih.govplos.org For example, virtual screening of a pyrido[2,3-d]pyrimidine (B1209978) database led to the identification of four ligands with better docking scores and interactions with the catalytic sites of human thymidylate synthase than a standard drug. nih.gov

Pharmacophore models can be developed based on the structure of known ligands (ligand-based) or the structure of the biological target (structure-based). researchgate.net These models help in understanding the structure-activity relationships (SAR) within a series of compounds and guide the design of new molecules with improved potency and selectivity. mdpi.com The identified "hits" from virtual screening are often subjected to further computational analysis, such as molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, to refine the selection of candidates for experimental testing. nih.govijfmr.com

In Silico Prediction of Bioavailability and Absorption Characteristics (Excluding Human Context)

In silico methods are increasingly used to predict the pharmacokinetic properties of compounds early in the drug discovery process, reducing the need for extensive experimental testing. mdpi.comuq.edu.au These predictions focus on properties related to absorption, distribution, metabolism, and excretion (ADME). mdpi.comnih.gov

For pyrimidinol derivatives, computational tools can predict key physicochemical properties that influence bioavailability, such as lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. mdpi.comfortunejournals.com These parameters are often evaluated against established guidelines like Lipinski's Rule of Five to assess the "drug-likeness" of a compound. fortunejournals.com Studies on various pyrimidine derivatives have shown that these in silico models can successfully predict good bioavailability for many compounds. nih.govfortunejournals.com

Computational models can also predict intestinal absorption and permeability across biological barriers. mdpi.comopenscienceonline.com For example, in silico analysis of some pyrimidine derivatives suggested they possess good pharmacokinetic properties. researchgate.net These predictive models are valuable for prioritizing compounds with favorable absorption characteristics for further development, while flagging those that are likely to have poor bioavailability. uq.edu.au

Development of Predictive Models for Biological Activity of Pyrimidinol Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop predictive models that correlate the chemical structure of compounds with their biological activity. scirp.orgjournaljpri.comjrespharm.com These models are valuable for predicting the activity of newly designed compounds and for understanding the structural features that are important for a particular biological effect. scirp.orgscirp.org

QSAR studies on pyrimidine derivatives have been conducted for various biological activities, including anti-inflammatory, antitubercular, and antimalarial activities. scirp.orgjournaljpri.comjrespharm.com These studies typically involve calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can be quantum chemical parameters, such as HOMO and LUMO energies and dipole moment, or other physicochemical properties like molecular lipophilicity (logP). scirp.orgjournaljpri.com

Statistical methods, such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN), are then used to build a mathematical model that relates the descriptors to the biological activity. scirp.orgscirp.org For example, a QSAR study on tri-substituted pyrimidine derivatives developed both MLR and ANN models to predict anti-inflammatory activity, with the ANN model showing superior predictive performance. scirp.org Similarly, QSAR models have been developed for the antitubercular activity of pyrimidine derivatives, demonstrating a good correlation between the predicted and experimental activities. journaljpri.com

These predictive models can be used to screen virtual libraries of pyrimidinol derivatives and prioritize those with the highest predicted activity for synthesis and experimental testing, thereby accelerating the discovery of new bioactive compounds. mdpi.com

Advanced Analytical Methodologies in 5 Hexyl 6 Methyl 4 Pyrimidinol Research

Advanced Spectroscopic Techniques for Structural Elucidation and Interaction Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) are powerful tools for the detailed structural analysis of pyrimidinol derivatives and their interactions with biomolecules.

High-Resolution Nuclear Magnetic Resonance (NMR)

High-resolution NMR spectroscopy is instrumental in determining the precise three-dimensional structure of molecules in solution. researchgate.netlibretexts.org For pyrimidinol compounds, 1H and 13C NMR spectra provide unambiguous assignment of all proton and carbon resonances. researchgate.net This is achieved through a combination of 2D experiments, such as COSY-90, and gated decoupled spectra, which help in determining one-bond and long-range 13C–1H coupling constants. researchgate.net These detailed spectral data allow for the differentiation between isomers, such as 5-methyl and 7-methyl derivatives, based on the chemical shift of the methyl group or its fine structure in the 1H NMR spectrum. researchgate.net The analysis of chemical shifts and coupling constants provides insights into the electronic environment and connectivity of atoms within the molecule. researchgate.netmdpi.com

Circular Dichroism (CD)

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that uses circularly polarized light to investigate the structural aspects of optically active chiral molecules. libretexts.org It is particularly useful for studying the secondary structure of proteins and their conformational changes upon ligand binding. libretexts.orgnih.gov In the context of pyrimidinol research, CD can be employed to study the interactions between pyrimidinol derivatives and biological macromolecules like DNA and proteins. nih.govresearchgate.net The changes observed in the CD spectrum of a protein or DNA upon titration with a pyrimidinol compound can indicate binding and may provide information about the nature of the interaction and any induced conformational changes. nih.govresearchgate.net

Chromatographic-Mass Spectrometric Methodologies for Complex Mixture Analysis and Metabolite Identification in Biological Models

The analysis of 5-Hexyl-6-methyl-4-pyrimidinol and its metabolites in complex biological matrices relies heavily on the coupling of chromatographic separation techniques with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. frontiersin.org For the analysis of pyrimidinol metabolites, which may not be sufficiently volatile, a derivatization step is often employed to form more stable and volatile derivatives. researchgate.netcsic.es For instance, N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) can be used for the derivatization of metabolites like 2-isopropyl-6-methyl-4-pyrimidinol (IMHP). researchgate.netcsic.es This methodology has been successfully applied to determine pesticide residues and their metabolites in various samples, including sludge and agricultural soils. researchgate.netcsic.es

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are not amenable to GC-MS. researchgate.net High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry, particularly tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS) like Orbitrap, offers high selectivity and sensitivity for the detection and quantification of pyrimidinol metabolites in biological samples such as urine. frontiersin.orgnih.govresearchgate.net These methods often involve a sample preparation step, such as solid-phase extraction (SPE), to remove interferences and pre-concentrate the analytes. researchgate.netresearchgate.net Retrospective analysis using UHPLC-HRMS allows for both targeted (suspect screening) and non-targeted screening of a large number of pesticide metabolites. nih.gov

Below is a table summarizing chromatographic-mass spectrometric methods for the analysis of pyrimidinol-related compounds:

| Analytical Technique | Analyte(s) | Sample Matrix | Key Methodological Aspects | Reference(s) |

| GC-MS | 2-isopropyl-6-methyl-4-pyrimidinol (IMHP) | Sludge, Agricultural Soil | Pressurized liquid extraction (PLE), solid-phase extraction (SPE), derivatization with MTBSTFA | researchgate.net, csic.es |

| UPLC-Orbitrap with Turboflow | 2-isopropyl-6-methyl-4-pyrimidinol | Urine | Untargeted analysis | frontiersin.org |

| HPLC-ESI-TQ | Metabolites of organophosphates, pyrethroids, etc. | Urine | Enzymatic hydrolysis, SPE | frontiersin.org |

| UHPLC-HRMS (Orbitrap) | 2-diethylamino-6-methyl-pyrimidinol, 4-hydroxy-2-isopropyl-6-methylpyrimidine | Urine | Retrospective analysis (suspect and non-target screening) | nih.gov |

| Online SPE-HPLC-ID-MS/MS | 2-isopropyl-6-methyl-4-pyrimidinol | Urine | Isotope dilution, automated online SPE | nih.gov |

High-Throughput Screening (HTS) Assay Development for Pyrimidinol Libraries

High-throughput screening (HTS) is a drug discovery process that allows for the automated testing of large numbers of chemical compounds against a specific biological target. bmglabtech.com The development of HTS assays for pyrimidinol libraries is a critical step in identifying "hit" compounds with desired biological activity. thermofisher.com These assays are typically performed in a miniaturized format, using microplates, and rely on robotics and automation to achieve high efficiency. bmglabtech.com

The primary goal of HTS is to screen large and diverse compound libraries to identify molecules that interact with a target in a specific manner. bmglabtech.comthermofisher.com The quality of the screening library is crucial for the success of an HTS campaign. thermofisher.com Libraries are often designed to contain structurally diverse, "drug-like" molecules that adhere to guidelines such as Lipinski's Rule of 5. thermofisher.com To minimize false positives, compounds that are known to be reactive, toxic, or insoluble are often excluded. thermofisher.com

Cell-based phenotypic screening is a common HTS approach to discover compounds that affect biological pathways or have cytotoxic effects. nih.gov Cytotoxicity profiling of screening libraries at an early stage is essential to prioritize molecules with little or no toxicity for further development. nih.gov

Biophysical Characterization Techniques for Ligand-Target Interactions

Understanding the binding affinity, kinetics, and thermodynamics of a ligand-target interaction is fundamental in drug discovery. Several biophysical techniques are employed for this purpose.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free technique that allows for the real-time analysis of molecular interactions. cytivalifesciences.com It provides quantitative data on the affinity, kinetics (association and dissociation rates), and specificity of binding between a ligand (e.g., a pyrimidinol compound) and a target molecule, which is typically immobilized on a sensor surface. cytivalifesciences.comsygnaturediscovery.comnih.gov SPR is a powerful tool for hit confirmation, lead optimization, and characterizing the binding of small molecules to proteins. sygnaturediscovery.comresearchgate.net Modern SPR instruments offer high throughput, enabling the screening of thousands of fragments in a single day. sygnaturediscovery.com

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is considered the gold standard for characterizing the thermodynamics of binding interactions in solution. sygnaturediscovery.com In a single experiment, ITC can determine the binding affinity (Kd), reaction stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of an interaction. sygnaturediscovery.comwikipedia.org This is achieved by measuring the heat released or absorbed during the titration of a ligand into a solution containing the target molecule. wikipedia.orgcureffi.org The comprehensive thermodynamic profile obtained from ITC provides deep insights into the forces driving the binding event. cureffi.org

X-ray Crystallography and Cryo-Electron Microscopy for Pyrimidinol-Protein Complex Structures

Determining the three-dimensional structure of a pyrimidinol compound in complex with its protein target at atomic resolution is crucial for understanding the molecular basis of its activity and for structure-based drug design.

X-ray Crystallography

X-ray crystallography is a powerful technique for determining the high-resolution structure of biological macromolecules and their complexes. nih.govnih.gov The first step involves growing a high-quality crystal of the pyrimidinol-protein complex. researchgate.net This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure of the complex can be built and refined. nih.govresearchgate.net The detailed structural information reveals the precise binding mode of the pyrimidinol, including the specific interactions with amino acid residues in the protein's binding site. mdpi.com

Cryo-Electron Microscopy (Cryo-EM)

Below is a table summarizing the structural analysis techniques:

| Technique | Information Obtained | Key Advantages | Reference(s) |

| X-ray Crystallography | High-resolution 3D structure of protein-ligand complexes | Provides precise atomic details of binding interactions | nih.gov, nih.gov, sci-hub.se |

| Cryo-Electron Microscopy (Cryo-EM) | 3D structure of large and flexible complexes in their native state | Does not require crystallization, suitable for challenging targets | creative-proteomics.com, drugtargetreview.com, thermofisher.com |

Broader Research Applications and Future Directions for 5 Hexyl 6 Methyl 4 Pyrimidinol

Potential Applications of Pyrimidinol Derivatives in Agricultural Chemistry

Pyrimidine (B1678525) derivatives are vital in modern agriculture, serving as active ingredients in a range of crop protection and enhancement products. orientjchem.orggoogle.com Their applications span from controlling fungal diseases to regulating plant growth, highlighting the chemical diversity and biological significance of this heterocyclic family.

Crop Protection: The pyrimidine nucleus is a key component in many fungicides. orientjchem.org For instance, pyrazolo[3,4-d]pyrimidin-4-one derivatives have been synthesized and shown to possess potent antifungal activities, with some compounds demonstrating greater efficacy than commercial fungicides like boscalid (B143098) against certain pathogens. nih.gov The mechanism of action for some of these derivatives involves inducing changes in mycelial morphology and increasing the permeability of the fungal cell membrane. nih.gov Similarly, other pyrimidine derivatives have shown strong antimicrobial activity against a wide spectrum of plant pathogenic microorganisms, including those responsible for diseases in paddy fields. google.com The structural features of 5-Hexyl-6-methyl-4-pyrimidinol make it a candidate for investigation into similar fungicidal properties.

Plant Growth Regulators: Beyond protection, pyrimidine derivatives have been developed as effective plant growth regulators. botanyjournals.comrajpub.com Compounds such as Methyur and Kamethur, which are derivatives of 6-methyl-2-mercapto-4-hydroxypyrimidine, have been found to improve the growth and productivity of crops like sorghum and wheat. botanyjournals.comrajpub.com These synthetic regulators can exhibit auxin- and cytokinin-like effects, influencing cell elongation, division, and differentiation, which are fundamental processes in plant development. botanyjournals.comscidoc.org Studies have shown that treating seeds with low concentrations of these pyrimidine derivatives can enhance both shoot and root system development. rajpub.comscidoc.org Pyridine derivatives have also been noted for their ability to increase chlorophyll (B73375) content and promote growth, suggesting a broader potential for nitrogen-containing heterocycles in this domain. google.com

| Application Area | Example Derivative Class | Observed Effect | Reference |

|---|---|---|---|

| Fungicide | Pyrazolo[3,4-d]pyrimidin-4-one | Effective against pathogens like Valsa mali and Physalospora piricola. | nih.gov |

| Fungicide | General Pyrimidine Derivatives | Broad antimicrobial activity against plant pathogens. | google.com |

| Plant Growth Regulator | 6-methyl-2-mercapto-4-hydroxypyrimidine | Improved growth and productivity in sorghum. | botanyjournals.com |

| Plant Growth Regulator | General Pyrimidine Derivatives | Enhanced shoot and root growth in wheat and pea microgreens. | rajpub.comscidoc.org |

| Herbicide | Phthalide-substituted Pyrimidines | Effective against annual and perennial weeds with high safety for crops like soybeans. | google.com |

Utilization of this compound as a Chemical Probe for Biological Research

Chemical probes are essential tools for dissecting complex biological processes. Pyrimidinol derivatives serve as valuable scaffolds for the design and synthesis of such probes. Their ability to be chemically modified allows for the creation of molecules that can interact with specific biological targets, such as enzymes or receptors, thereby helping to elucidate their functions.

For example, 2-acetamido-6-formyl-4-pyrimidinol has been used as a starting material in the multi-step synthesis of 8-deazahomofolic acid and its tetrahydro derivative. nih.gov These compounds were designed as potential inhibitors of key enzymes in folate metabolism, such as thymidylate synthase. Although the resulting molecules showed only modest inhibitory activity, the research demonstrates the utility of the pyrimidinol scaffold in generating complex molecules for probing enzymatic pathways. nih.gov In another instance, 2-Amino-5-bromo-6-methyl-4-pyrimidinol (B1493664) was found to induce high levels of serum interferon in mice, suggesting its potential use as a probe to study immune system responses. sigmaaldrich.com Given its structure, this compound could be functionalized to create libraries of compounds for screening against various biological targets, potentially leading to new probes for studying cellular signaling or metabolic pathways.

Contributions to Fundamental Understanding of Heterocyclic Chemistry

The study of pyrimidines and their synthesis is a significant area of heterocyclic chemistry, a field crucial for the development of pharmaceuticals and other functional materials. cem.comigminresearch.com Research into the synthesis of pyrimidinol derivatives like this compound contributes to the fundamental knowledge base of chemical reactions and molecular structure.

The pyrimidine ring is considered a "privileged scaffold" because its derivatives can interact with a wide range of biological targets. mdpi.com The development of novel and efficient synthetic routes to access these molecules is a continuous goal. tubitak.gov.tr Methods such as multicomponent reactions, where several starting materials are combined in a single step, and microwave-assisted synthesis have been employed to produce pyrimidine derivatives rapidly and with high yields. cem.commdpi.com For instance, the Biginelli three-component condensation provides a one-pot synthesis for dihydropyrimidines, which can be achieved in minutes with microwave irradiation compared to hours with conventional heating. cem.com Each new synthesis of a pyrimidinol derivative provides deeper insights into reaction mechanisms, substituent effects, and structure-activity relationships (SAR), expanding the toolkit available to synthetic chemists.

Exploration of this compound in Material Science or Polymer Chemistry

While the primary applications of pyrimidines have been in medicine and agriculture, their unique electronic properties have attracted attention in the field of material science. mdpi.comresearchgate.net Certain pyrimidine and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives possess significant photophysical properties, such as fluorescence and electrochemiluminescence. mdpi.comresearchgate.net These characteristics make them suitable for applications in electronic devices, including organic light-emitting diodes (OLEDs). researchgate.net

The exploration of this compound and its analogues in this area is still nascent. However, the core pyrimidine structure offers a platform that can be systematically modified to tune its electronic and optical properties. The introduction of different functional groups could lead to the development of new polymers or materials with tailored characteristics for use as fluorescent detectors, components of electronic displays, or other advanced materials. mdpi.comresearchgate.net

Emerging Methodologies for Pyrimidinol Discovery and Optimization

The demand for novel pyrimidine derivatives with specific biological or material properties has driven the development of advanced synthetic methodologies. Modern approaches focus on efficiency, sustainability ("green chemistry"), and the ability to generate molecular diversity.

| Methodology | Description | Advantage | Reference |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single pot to form a complex product. | Increases efficiency, reduces waste, and allows for rapid generation of diverse compound libraries. | mdpi.combenthamscience.com |

| Microwave-Assisted Synthesis | Using microwave irradiation to heat reactions instead of conventional methods. | Dramatically reduces reaction times (from hours to minutes) and often improves yields. | cem.com |

| Green Chemistry Techniques | Using environmentally benign solvents and catalyst-free or solvent-free conditions. | Minimizes environmental impact and improves the sustainability of chemical synthesis. | benthamscience.com |

| High-Throughput Synthesis | Automated platforms that can run many reactions in parallel. | Accelerates the discovery and optimization process by rapidly screening variables. | beilstein-journals.org |

One-pot multicomponent reactions are particularly powerful for creating complex heterocyclic systems like pyranopyrazoles and pyrazolo-pyrano-pyrimidines. benthamscience.com These methods, often combined with green chemistry principles such as using visible light or solvent-free conditions, provide clean and efficient pathways to new molecules. benthamscience.com Such emerging strategies are crucial for the discovery and optimization of novel pyrimidinols, enabling chemists to synthesize and test a wider array of structures more quickly and sustainably than ever before. tubitak.gov.trbeilstein-journals.org

Integration of Artificial Intelligence and Machine Learning in Pyrimidinol Research and Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research and drug discovery. mdpi.commednexus.org These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the design-build-test-learn cycle. beilstein-journals.org

In the context of pyrimidinol research, AI and ML can be applied in several ways:

Predictive Modeling: ML algorithms can be trained on existing data to predict the properties of new, unsynthesized pyrimidinol derivatives. This includes predicting their biological activity (e.g., antifungal potency), physicochemical properties, or potential toxicity. mdpi.comnih.gov

De Novo Design: AI can generate novel molecular structures, including new pyrimidinol derivatives, that are optimized for a specific target or desired property profile. nih.gov

Synthesis Optimization: Machine learning models can predict the outcomes of chemical reactions under different conditions, helping chemists to find the optimal reaction parameters with fewer experiments. beilstein-journals.org This is often used in closed-loop systems where a robot performs experiments suggested by an ML algorithm, which then learns from the results to suggest the next set of experiments. beilstein-journals.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.